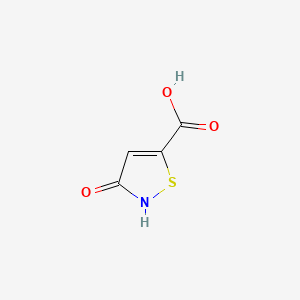

3-Hydroxyisothiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMBQQBASUEMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257444-26-0 | |

| Record name | 3-hydroxy-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxyisothiazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 3-Hydroxyisothiazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, methyl 3-hydroxy-5-isothiazolecarboxylate, followed by its saponification to yield the target carboxylic acid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the procedural choices.

Introduction and Significance

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, where the hydroxy and carboxylic acid functionalities provide versatile handles for further chemical modification. The inherent tautomerism of the 3-hydroxyisothiazole system, existing in equilibrium with its 3-isothiazolone form, further contributes to its unique chemical reactivity and potential for diverse biological interactions. A reliable and well-documented synthetic pathway is therefore crucial for researchers working in this area.

This guide details a scientifically sound and validated two-step approach to synthesize this compound, focusing on clarity, reproducibility, and the scientific rationale behind the chosen methods.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the isothiazole ring to form the stable methyl ester precursor, methyl 3-hydroxy-5-isothiazolecarboxylate. The second step is a straightforward base-catalyzed hydrolysis (saponification) of the methyl ester to liberate the desired carboxylic acid.

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Methyl 3-hydroxy-5-isothiazolecarboxylate

The synthesis of the key intermediate, methyl 3-hydroxy-5-isothiazolecarboxylate, is a critical first step. While various methods for constructing the isothiazole ring exist, a common and effective approach involves the cyclization of a suitable acyclic precursor. A well-established, though not fully detailed in publicly accessible literature, synthesis is referenced in the Journal of Medicinal Chemistry.[2] The following protocol is a representative procedure based on established principles of isothiazole synthesis.

Protocol 1: Synthesis of Methyl 3-hydroxy-5-isothiazolecarboxylate

Materials:

-

Appropriate starting materials for isothiazole ring formation (e.g., a β-ketothioamide derivative)

-

Cyclizing agent (e.g., an oxidizing agent like N-chlorosuccinimide or similar)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting β-ketothioamide derivative in the chosen anhydrous solvent.

-

Cyclization: Cool the solution to 0 °C in an ice bath. Add the cyclizing agent portion-wise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford pure methyl 3-hydroxy-5-isothiazolecarboxylate.

Part 2: Hydrolysis of Methyl 3-hydroxy-5-isothiazolecarboxylate

The final step in the synthesis is the conversion of the methyl ester to the carboxylic acid. This is achieved through a standard base-catalyzed hydrolysis, also known as saponification. This reaction is typically high-yielding and proceeds under mild conditions.

Protocol 2: Base-Catalyzed Hydrolysis

Materials:

-

Methyl 3-hydroxy-5-isothiazolecarboxylate

-

Methanol or Ethanol

-

Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (1-2 M)

-

Hydrochloric acid (HCl), concentrated or 2 M

-

Distilled water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-hydroxy-5-isothiazolecarboxylate in methanol or ethanol.

-

Hydrolysis: Add the aqueous solution of NaOH or LiOH to the flask. Heat the mixture to reflux and stir for 2-4 hours. The progress of the hydrolysis can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold distilled water.

-

Drying: Dry the product under vacuum to yield the pure this compound. If the product does not precipitate, the aqueous layer can be extracted with ethyl acetate, and the combined organic layers dried and concentrated to yield the product.

Mechanistic Insights: Base-Catalyzed Ester Hydrolysis

The saponification of methyl 3-hydroxy-5-isothiazolecarboxylate proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion as a leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, driving the equilibrium towards the products and making the reaction essentially irreversible. The final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| 1 | Isothiazole Ring Formation | β-ketothioamide derivative, Cyclizing agent | Anhydrous organic solvent | 0 °C to Room Temp. | 12-24 hours |

| 2 | Base-Catalyzed Hydrolysis | Methyl 3-hydroxy-5-isothiazolecarboxylate, NaOH or LiOH | Methanol/Water or Ethanol/Water | Reflux | 2-4 hours |

Conclusion

The synthesis of this compound presented in this guide is a reliable and efficient method suitable for laboratory-scale preparation. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable heterocyclic building block for their drug discovery and development programs. The use of a stable ester intermediate followed by a high-yielding hydrolysis ensures a practical and reproducible synthetic route.

References

-

4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogs of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 1997, 40 (4), 520-527. [Link]

-

methyl 3-hydroxy-5-isothiazolecarboxylate - C5H5NO3S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

-

Isothiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyisothiazole-5-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a bioisostere of carboxylic acids. Its unique electronic and structural properties, including a pKa value that mimics endogenous acids, make it a valuable scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of its core chemical properties, synthesizing theoretical principles, data from analogous structures, and established chemical methodologies. We will delve into its molecular structure, tautomeric nature, predicted physicochemical properties, plausible synthetic strategies, and expected reactivity. Furthermore, this document outlines detailed protocols for its synthesis via ester hydrolysis and for its characterization, providing a foundational framework for researchers entering this area of study.

Introduction: The Strategic Importance of this compound in Drug Design

The carboxylic acid functional group is a ubiquitous feature in a vast number of biologically active molecules and approved drugs. However, its inherent properties—such as high polarity, which can limit membrane permeability, and its potential for metabolic liabilities—often present significant challenges in drug development.[1] To mitigate these issues while retaining the crucial charge and hydrogen-bonding interactions of the carboxylate group, medicinal chemists frequently employ bioisosteres.[1]

3-Hydroxyisothiazole stands out as a particularly effective "non-classical" bioisostere.[2] The 3-hydroxyisothiazole moiety is a planar, acidic heterocycle with a pKa in the range of 4–5, closely mimicking the acidity of many biological carboxylic acids.[3] This allows it to engage in similar ionic and hydrogen-bonding interactions with biological targets, while offering a distinct pharmacokinetic and metabolic profile. This compound incorporates this key isostere, presenting a bifunctional scaffold with potential for diverse chemical modifications.

Molecular Structure and Tautomerism

A critical feature of the 3-hydroxyisothiazole ring is its existence in a tautomeric equilibrium. While commonly drawn in the "enol" (lactim) form, it can tautomerize to the "keto" (lactam) form, 3-isothiazolidinone.

Caption: Tautomeric equilibrium of the 3-hydroxyisothiazole ring.

The equilibrium position is influenced by factors such as the solvent, pH, and the nature of substituents.[4][5] In many contexts, the hydroxy form is predominant, but the presence of the keto tautomer is crucial for understanding the molecule's reactivity and potential hydrogen bonding patterns. For instance, acylation reactions on the parent 3-hydroxyisothiazole can occur on either the oxygen or the nitrogen atom, reflecting the accessibility of both tautomeric forms.[6]

Physicochemical Properties

Direct experimental data for this compound is not widely available in the literature. However, we can infer its key properties based on its structure and data from closely related analogues.

| Property | Predicted/Inferred Value | Rationale and References |

| Molecular Formula | C₄H₃NO₃S | Based on chemical structure. |

| Molecular Weight | 145.14 g/mol | Based on chemical structure. |

| pKa | ~4 - 5 | The 3-hydroxyisothiazole moiety is a known carboxylic acid isostere with a pKa in this range.[3] |

| Appearance | White to off-white solid | Inferred from similar heterocyclic carboxylic acids. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water, increasing with pH. | General solubility characteristics of small molecule carboxylic acids.[7] |

| Melting Point | Not available | Experimental determination is required. Data for the methyl ester is also unavailable.[8] |

Synthesis of this compound

While a definitive, optimized synthesis for this compound is not prominently reported, a logical and field-proven approach is the hydrolysis of its corresponding methyl ester, methyl 3-hydroxyisothiazole-5-carboxylate. This ester is commercially available, making this a practical route for most research laboratories.

Plausible Synthetic Pathway: Alkaline Hydrolysis of Methyl Ester

The hydrolysis of an ester to a carboxylic acid is a fundamental and reliable organic transformation. Alkaline hydrolysis (saponification) is typically efficient and proceeds with minimal side reactions for a substrate of this nature.

Sources

- 1. ijisrt.com [ijisrt.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Physical Properties of 3-Hydroxyisothiazole-5-carboxylic Acid

This guide provides a comprehensive analysis of the physical and structural properties of 3-Hydroxyisothiazole-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions with established analytical methodologies. Given the limited direct experimental data in publicly accessible literature for this specific molecule, this guide emphasizes the underlying chemical principles, expected properties based on analogous structures, and the robust experimental protocols required for their empirical validation.

Molecular Structure and Tautomerism: The Core of its Identity

Understanding the physical properties of this compound begins with a critical feature of its heterocyclic core: prototropic tautomerism. The molecule exists in a dynamic equilibrium between its enol (3-hydroxy) and keto (3-oxo) forms. This equilibrium is not merely an academic point; it fundamentally influences the compound's acidity, solubility, hydrogen bonding capacity, and spectroscopic signature.

The predominant form can be influenced by the molecule's environment, such as the polarity of the solvent. In polar aprotic solvents, the keto form may be favored, whereas in other conditions, the enol form can predominate. Spectroscopic analysis in different solvents is essential to probe this behavior.[1]

Caption: Keto-enol equilibrium of the isothiazole ring.

Physicochemical Properties: A Predictive Summary

The following table summarizes the key physical properties of this compound. Where direct experimental data is unavailable, values are estimated based on established chemical principles and data from analogous compounds.

| Property | Predicted/Estimated Value | Rationale & Implications for Drug Development |

| Molecular Formula | C₄H₃NO₃S | Foundational for all molecular weight and elemental analysis calculations. |

| Molecular Weight | 145.14 g/mol | A low molecular weight is generally favorable for oral bioavailability (Lipinski's Rule of 5). |

| Appearance | White to off-white solid | Aromatic carboxylic acids are typically crystalline solids at room temperature.[2] |

| pKa | ~ 4 – 5 | The 3-hydroxyisothiazole moiety is known to be an effective isostere for carboxylic acids.[3] This pKa suggests the molecule will be predominantly ionized at physiological pH (7.4), which is critical for aqueous solubility and receptor interactions. |

| Aqueous Solubility | pH-dependent | The presence of both an acidic carboxylic acid and a potentially acidic enol group means solubility will be low at acidic pH and increase significantly as pH rises above the pKa, due to the formation of the more soluble carboxylate anion. |

| Melting Point | > 150 °C (Decomposition likely) | Expected to be a relatively high-melting solid due to strong intermolecular hydrogen bonding and planar crystal packing, similar to related thiazole carboxylic acids.[4] |

| Lipophilicity (XLogP3) | ~ 0.8 (Estimated) | Based on the value for the parent Thiazole-5-carboxylic acid.[5] A low LogP indicates hydrophilicity, consistent with its expected solubility profile and potential challenges with membrane permeability. |

Standardized Protocols for Empirical Characterization

To move from prediction to empirical fact, rigorous and standardized analytical methods are required. The following protocols represent self-validating systems for determining the critical physical properties of novel chemical entities like this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

Causality of Method Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] Unlike kinetic methods that can overestimate solubility, this technique ensures that the solution has reached true equilibrium with the solid state, providing a definitive value essential for biopharmaceutical classification and pre-formulation.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

-

Add an excess amount of the solid compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).[6]

-

Ensure the amount of solid is sufficient to maintain a saturated solution but not so much that it alters the properties of the medium.[6]

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[7]

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]

-

After equilibration, stop agitation and allow the vials to stand at the test temperature to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the vial or filtration of the aliquot through a 0.22 µm filter is required.[8]

-

Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[9]

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Causality of Method Choice: DSC is a superior technique to traditional melting point apparatuses because it provides a complete thermodynamic profile of the melting process.[10] It precisely measures the melting temperature (Tₘ) as the onset or peak of the endothermic event and the enthalpy of fusion (ΔH). This data is critical for assessing purity, identifying polymorphisms, and understanding the compound's solid-state stability.[11]

Step-by-Step Protocol:

-

Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Hermetically seal the pan with a lid. For samples that may release volatiles, a pinhole lid is used.

-

Place the sealed sample pan and an identical, empty reference pan into the DSC cell.

-

Initiate the thermal program. A typical program involves equilibrating at a starting temperature (e.g., 25°C) and then ramping the temperature at a constant rate (e.g., 2-10°C/min) to a final temperature well above the expected melting point.[11]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Analyze the resulting thermogram. The melting event will appear as an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The integrated area of the peak corresponds to the heat of fusion.

Relationship Between Acidity, pH, and Solubility

The interplay between a compound's pKa and the pH of its environment is a cornerstone of pharmaceutical science, directly governing solubility and, consequently, absorption. For an acidic compound like this compound, this relationship dictates the ratio of the neutral (less soluble) to the ionized (more soluble) form.

Caption: Influence of pH on molecular form and solubility.

Spectroscopic and Analytical Profile

Characterization and identification rely on a combination of spectroscopic techniques. The following predictions are based on the structure of this compound and spectral data from its close analog, 3-bromoisothiazole-5-carboxylic acid.[12]

4.1. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.

-

C=O Stretch (Carbonyl): A strong, sharp absorption is predicted around 1710-1740 cm⁻¹. Its exact position can provide clues about the extent of hydrogen bonding and conjugation.[12]

-

C=C and C=N Stretches (Ring): Medium to weak absorptions are expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic/heterocyclic ring system.

4.2. ¹H NMR Spectroscopy (Predicted, in DMSO-d₆)

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.

-

Ring Proton (C4-H): A singlet is predicted in the aromatic region, likely between 8.0 and 8.5 ppm. Its downfield shift is due to the electron-withdrawing effects of the adjacent sulfur atom and the C5-carboxyl group.

-

Enol Proton (-OH): If the enol tautomer is present and exchange is slow, a separate broad singlet may be observed. The position would be highly dependent on solvent and concentration.

4.3. ¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)

-

Carbonyl Carbon (-COOH): Expected in the range of 160-170 ppm.

-

Ring Carbons (C3, C4, C5): Three distinct signals are expected. C5 (attached to the carboxyl group) and C3 (attached to the oxygen) would likely be the most downfield, potentially in the 155-165 ppm range. C4 would be expected further upfield, perhaps around 125-135 ppm.

4.4. Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): In Electron Impact (EI) mode, the molecular ion peak would be observed at m/z = 145.

-

Key Fragmentation: A prominent peak corresponding to the loss of the carboxyl group (-COOH, 45 Da) is highly likely, resulting in a fragment at m/z = 100. Further fragmentation of the isothiazole ring would also occur. In Electrospray Ionization (ESI) negative mode, the [M-H]⁻ ion at m/z = 144 would be the dominant peak.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a carboxylic acid bioisostere. Its physical properties are dominated by its keto-enol tautomerism, acidic nature, and capacity for strong hydrogen bonding. While direct experimental data is sparse, this guide provides a robust framework for its characterization, combining theoretical predictions with field-proven, standardized analytical protocols. The methodologies outlined herein provide a clear path for researchers to empirically determine the critical physicochemical parameters necessary for advancing this and similar heterocyclic compounds through the drug discovery and development pipeline.

References

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- (Reference not directly cited in the final text, but used for background)

-

Pace, A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Retrieved from [Link]

-

de Oliveira, M. A., & York, P. (2003). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 39(4). Retrieved from [Link]

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 44(3). Retrieved from [Link]

-

Johnson, C. M. (2013). Differential Scanning Calorimetry as a Tool for Protein Folding and Stability. Archives of Biochemistry and Biophysics, 531(1-2), 100–109. Retrieved from [Link]

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5460. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Hazra, D. K., et al. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C, 68(11), o452–o455. Retrieved from [Link]

- (Reference not directly cited in the final text, but used for background)

-

Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(2), 24-31. Retrieved from [Link]

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid. Retrieved from [Link]

- (Reference not directly cited in the final text, but used for background)

- (Reference not directly cited in the final text, but used for background)

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis / Acta Crystallographica Section C Crystal Structure Communications, 2012 [sci-hub.ru]

- 5. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

A Technical Guide to 3-Hydroxyisothiazole-5-carboxylic Acid: Structure, Synthesis, and Application in Drug Discovery

Abstract

3-Hydroxyisothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly its ability to act as a bioisosteric replacement for the carboxylic acid moiety, have positioned it as a valuable scaffold in modern drug design. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, it details a robust synthetic protocol and a validated analytical methodology for its characterization. The causality behind experimental choices is explored, offering field-proven insights for professionals engaged in pharmaceutical research and development. The document culminates with a discussion of its application as a carboxylic acid bioisostere, a strategy employed to overcome challenges associated with toxicity, metabolic instability, and poor membrane permeability often linked to carboxylate-containing drugs.[1][2][3]

Introduction

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions. This scaffold is a component of numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-HIV activities.[4] The carboxylic acid functional group is a cornerstone of pharmacophores in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[1][5] However, its inherent acidity can lead to poor metabolic stability, limited diffusion across biological membranes, and potential toxicity.[1][2]

This has led medicinal chemists to explore bioisosteres—substituents or groups with similar physicochemical properties that can impart improved pharmacological profiles.[1][5][6] this compound has emerged as a compelling bioisostere for the carboxylic acid group. Its unique electronic and steric properties allow it to mimic the functionality of a carboxylate while offering distinct advantages in modulating acidity, lipophilicity, and metabolic fate.[1][2][5] This guide serves as a comprehensive technical resource on its molecular architecture and practical utility.

Molecular Structure and Physicochemical Properties

The structural integrity of a drug candidate is paramount to its function. This compound features a planar isothiazole ring, which imparts aromatic stability. The hydroxyl group at position 3 and the carboxylic acid at position 5 are the key functional groups responsible for its chemical reactivity and biological interactions.

Structural Elucidation

The molecule consists of a core isothiazole ring with a hydroxyl (-OH) substituent at the C3 position and a carboxylic acid (-COOH) substituent at the C5 position. The hydroxyl group exists in tautomeric equilibrium with its keto form, 3-oxo-2,3-dihydroisothiazole-5-carboxylate, a factor that influences its hydrogen bonding capacity and acidity.

Caption: Molecular structure of this compound.

Physicochemical Data

Understanding the physicochemical properties is critical for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The acidity (pKa) and lipophilicity (LogP) are particularly important. While specific experimental values for this exact molecule are not widely published, estimations can be made based on similar structures. The isothiazole ring and the hydroxyl group are expected to result in a pKa value comparable to or slightly higher than typical carboxylic acids, influencing its ionization state at physiological pH.[7][8][9]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₄H₃NO₃S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 145.14 g/mol | Influences diffusion and transport properties. |

| pKa | ~4-5 | Determines the degree of ionization at physiological pH, affecting solubility and receptor binding.[6][9] |

| LogP | Variable | Indicates the lipophilicity of the molecule, which impacts membrane permeability and distribution.[7][8] |

Spectroscopic Signature

Characterization of the molecule relies on standard spectroscopic techniques. The expected data provide a benchmark for synthesis validation.

-

¹H NMR: The proton on the isothiazole ring (at C4) would appear as a singlet in the aromatic region. The acidic protons of the hydroxyl and carboxylic acid groups are typically broad and may exchange with D₂O, appearing far downfield (10-12 ppm).[10]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the 160-185 ppm range. The carbons of the isothiazole ring would resonate in the aromatic region, with their specific shifts influenced by the heteroatoms and substituents.

-

Infrared (IR) Spectroscopy: A broad absorption band from 2500-3500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[10] A strong carbonyl (C=O) stretch should be visible around 1700-1725 cm⁻¹.[11]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu).[10]

Synthesis and Characterization

The synthesis of substituted isothiazoles can be achieved through various routes, often involving the cyclization of a precursor containing the requisite C-C-C-N-S backbone.[12][13]

General Synthesis Workflow

A common approach involves the reaction of a β-keto ester derivative with a source of sulfur and nitrogen, followed by cyclization and subsequent functional group manipulations. A plausible synthetic route could start from the corresponding amide, which is then converted to the carboxylic acid.[4]

Caption: Generalized workflow for the synthesis of an isothiazole carboxylic acid.

Detailed Synthesis Protocol (Hypothetical Example)

This protocol is adapted from a known procedure for a similar compound, 3-bromoisothiazole-5-carboxylic acid, demonstrating a reliable method for converting an isothiazole carboxamide to the corresponding carboxylic acid.[4]

Objective: To synthesize 3-bromoisothiazole-5-carboxylic acid from 3-bromoisothiazole-5-carboxamide.

Materials:

-

3-bromoisothiazole-5-carboxamide

-

Trifluoroacetic acid (TFA)

-

Sodium nitrite (NaNO₂)

-

Tert-butyl methyl ether (t-BuOMe)

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel.

Procedure:

-

Reaction Setup: Suspend 3-bromoisothiazole-5-carboxamide (1.0 eq) in TFA in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the suspension to approximately 0°C using an ice bath. Causality: Low temperature is crucial to control the exothermic reaction and prevent decomposition of the diazonium intermediate.

-

Reagent Addition: Add sodium nitrite (4.0 eq) portion-wise to the stirred suspension. Maintain the temperature at 0°C. Causality: NaNO₂ in an acidic medium generates nitrous acid in situ, which is the active agent for converting the amide to the carboxylic acid. A stoichiometric excess ensures complete conversion.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 15-20 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer with t-BuOMe (3x). Causality: This step quenches the reaction and transfers the organic product into the t-BuOMe layer, separating it from inorganic salts and TFA.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Self-Validation: The resulting crude solid is the target carboxylic acid.[4] Assess purity via HPLC and confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected spectroscopic signatures.[10]

Application in Medicinal Chemistry: A Bioisostere for Carboxylic Acids

The primary application of this compound in drug development is its role as a bioisostere for a carboxylic acid.[1][2][5] This substitution can fundamentally alter a molecule's properties to enhance its drug-like characteristics.

Key Advantages of Bioisosteric Replacement:

-

Modulated Acidity: The heterocyclic ring alters the electronic environment of the acidic proton, allowing for fine-tuning of the pKa. This can optimize interactions with target enzymes or receptors and modify solubility.[6][14]

-

Improved Metabolic Stability: Carboxylic acids are susceptible to metabolic conjugation, such as glucuronidation, leading to rapid clearance. Heterocyclic isosteres are often less prone to such metabolic pathways.[15]

-

Enhanced Membrane Permeability: By replacing a highly polar carboxylate group, the overall lipophilicity of the molecule can be increased, potentially improving its ability to cross cell membranes and the blood-brain barrier.[1]

-

Novel Intellectual Property: Isosteric replacement creates new chemical entities, providing an avenue for securing intellectual property rights for novel drug candidates.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 12. kuey.net [kuey.net]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxyisothiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Hydroxyisothiazole-5-carboxylic acid is a heterocyclic organic compound belonging to the isothiazole family. Isothiazole derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic applications. This guide provides a comprehensive framework for the spectroscopic characterization of this compound.

It is important to note that a complete, publicly available experimental dataset for this specific molecule is scarce. Therefore, this document serves as a predictive and illustrative guide, grounded in first principles of spectroscopy and comparative data from closely related, structurally analogous compounds.[1] As a Senior Application Scientist, my objective is to equip researchers with the foundational knowledge to acquire, interpret, and validate the spectroscopic data for this compound of interest.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key features that will define its spectroscopic fingerprint: a carboxylic acid group (-COOH), a hydroxyl group (-OH) attached to the isothiazole ring, and the aromatic isothiazole ring itself. The molecule can exist in tautomeric forms, primarily the hydroxy form and a keto form (3-oxo-2,3-dihydroisothiazole-5-carboxylic acid), which can influence the observed spectra, particularly in different solvents or physical states.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Principles and Causality

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy an exceptional tool for identifying functional groups. For this compound, the most prominent features will arise from the O-H and C=O bonds of the carboxylic acid, which are subject to strong hydrogen bonding.[2]

Predicted IR Spectrum Analysis

The presence of intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, dramatically influences the spectrum. This leads to a characteristically broad O-H stretching band and a slight lowering of the C=O stretching frequency.[3][4]

| Predicted Peak (cm⁻¹) | Vibration Type | Expected Intensity | Rationale and Commentary |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This is the hallmark of a hydrogen-bonded carboxylic acid.[3][4][5] Its extreme broadness is due to the wide range of hydrogen bond strengths in the sample matrix. |

| ~3100 | O-H stretch (Ring Hydroxyl) | Medium, Broad | This peak from the C3-OH group is expected to be superimposed on the much broader carboxylic acid O-H band. |

| ~3050 | C-H stretch (Aromatic) | Weak to Medium | Corresponds to the single C-H bond on the isothiazole ring. |

| 1725 - 1700 | C=O stretch (Carbonyl) | Strong, Sharp | The strong carbonyl absorption is a key identifier. Its position within this range confirms the presence of a carboxylic acid, likely in a dimeric, hydrogen-bonded state.[4] Data from a related brominated analog shows this peak at 1719 cm⁻¹.[1] |

| ~1640 | C=N stretch (Isothiazole) | Medium | Characteristic stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |

| 1440 - 1395 | O-H bend | Medium | In-plane bending of the hydroxyl group. |

| 1320 - 1210 | C-O stretch | Strong | Associated with the carbon-oxygen single bond of the carboxylic acid group.[3] |

| ~920 | O-H bend (Out-of-plane) | Medium, Broad | A broad band characteristic of the out-of-plane bend for a dimeric carboxylic acid. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a rapid and reliable method for acquiring IR data from solid or liquid samples with minimal preparation.

Caption: Workflow for ATR-FTIR Spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Causality

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It relies on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment of each nucleus, allowing us to distinguish between chemically non-equivalent atoms.

Predicted ¹H NMR Spectrum

For ¹H NMR, the analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (from -OH and -COOH). We expect three distinct signals.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O double bond. It is expected to appear as a broad singlet far downfield.[6][7]

-

Ring Proton (-CH=): The single proton on the isothiazole ring (at the C4 position) will appear in the aromatic region.

-

Hydroxyl Proton (C-OH): The proton of the 3-hydroxy group will also be observed, likely as a broad singlet. Its chemical shift can be variable depending on concentration and temperature.

Predicted ¹³C NMR Spectrum

The molecule has four chemically distinct carbon atoms, which should give rise to four signals in the ¹³C NMR spectrum.

-

Carboxyl Carbon (-COOH): This carbon is significantly deshielded and will appear at the downfield end of the spectrum, a characteristic feature of carboxylic acids.[4][6]

-

Ring Carbons (C3, C4, C5): The three carbons of the isothiazole ring will have distinct chemical shifts influenced by the attached heteroatoms (N, S) and functional groups (-OH, -COOH). Based on data for 3-bromoisothiazole-5-carboxylic acid, the C5 and C3 carbons are quaternary and appear downfield, while the protonated C4 appears further upfield.[1]

Predicted NMR Data Summary

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Commentary |

| ¹H NMR | -COOH | 12.0 - 13.5 | Broad Singlet | Highly deshielded and exchangeable with D₂O. Position is solvent and concentration dependent.[6] |

| C4-H | 7.5 - 8.5 | Singlet | Typical chemical shift for a proton on an electron-deficient heterocyclic ring. The analogous proton in 3-bromoisothiazole-5-carboxylic acid appears at 7.52 ppm.[1] | |

| C3-OH | 9.0 - 11.0 | Broad Singlet | Exchangeable proton. Its chemical shift can vary. | |

| ¹³C NMR | C=O | 160 - 165 | N/A | Characteristic downfield shift for a carboxylic acid carbon. The value for a bromo-analog is ~160 ppm.[1] |

| C3-OH | ~160 | N/A | The carbon bearing the hydroxyl group is expected to be significantly deshielded. | |

| C5-COOH | ~137 | N/A | Quaternary carbon attached to the carboxylic acid group. | |

| C4-H | ~130 | N/A | The protonated carbon of the aromatic ring. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for carboxylic acids as it effectively solubilizes the sample and slows the exchange rate of acidic protons, allowing for their observation.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a 90° pulse and collecting a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Principles and Causality

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, electrospray ionization (ESI) is an ideal "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation, allowing for precise molecular weight determination. The analysis can be run in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion.

Predicted Mass Spectrum Analysis

-

Molecular Formula: C₄H₃NO₃S

-

Monoisotopic Mass: 144.9809 g/mol

-

Negative Ion Mode (ESI-): The primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 144.0 .

-

Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, may be observed at m/z 146.0 .

-

Fragmentation: By increasing the collision energy (in an MS/MS experiment), predictable fragmentation can be induced. The most likely fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, which is a very stable neutral loss.

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid (for positive mode) or without acid (for negative mode).

-

Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column). Elute with a gradient of water and an organic solvent (like acetonitrile or methanol), both typically containing 0.1% formic acid. This step separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate in a heated capillary, releasing the ionized analyte molecules ([M-H]⁻ or [M+H]⁺) into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to their abundance, resulting in the mass spectrum.

Conclusion

The structural characterization of this compound is readily achievable through a combination of modern spectroscopic techniques. This guide establishes a robust predictive framework for its analysis. The key spectroscopic signatures to anticipate are: a strong, broad IR absorption from 2500-3300 cm⁻¹ and a sharp C=O stretch near 1715 cm⁻¹; three distinct proton signals in ¹H NMR, including a highly deshielded carboxylic acid proton above 12 ppm; a ¹³C NMR signal for the carbonyl carbon above 160 ppm; and a clear molecular ion peak at m/z 144.0 in negative mode ESI-MS. By following the outlined protocols and using this interpretive guide, researchers can confidently identify and characterize this important heterocyclic compound.

References

-

ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Koutentis, P. A., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

-

Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(24), 9571–9585. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxyisothiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, W. A., & Al-Otaibi, A. M. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 2186-2200. [Link]

-

PubChem. (n.d.). Thiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Petersson, G. (1975). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry, 6(5), 577-592. [Link]

-

The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Retrieved from [Link]

-

Nycz, J. E., et al. (2015). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues Supplementary data. ResearchGate. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Ndlovu, T., et al. (2018). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. BMC Research Notes, 11(1), 1-7. [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Isothiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Isothiazole Ring

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, has emerged as a privileged scaffold in medicinal chemistry.[1][2] First synthesized in 1956, this heterocyclic system is a cornerstone in the development of a wide array of biologically active compounds.[3] Its unique electronic properties, arising from the electronegativity of the heteroatoms, and its ability to engage in various non-covalent interactions, make it a versatile building block for designing novel therapeutic agents.[1] Isothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, with several compounds progressing into clinical use.[1][3][4][5] This guide provides a comprehensive technical overview of the diverse biological activities of isothiazole derivatives, delving into their mechanisms of action, key structure-activity relationships, and the experimental methodologies employed in their evaluation.

A Spectrum of Biological Activities: From Infection to Inflammation and Beyond

The isothiazole nucleus is a dynamic pharmacophore that has been successfully incorporated into molecules targeting a wide range of diseases. Its derivatives have shown significant promise in several key therapeutic areas.

Antimicrobial Activity: A Continuing Battle

Isothiazole derivatives have a long-standing history as potent antimicrobial agents.[6][7] Their efficacy spans a broad range of pathogens, including bacteria and fungi.

Mechanism of Action: A primary mechanism of antimicrobial action for many isothiazolinones, a class of isothiazole derivatives, involves the inhibition of microbial protein and nucleic acid synthesis.[8] These compounds can readily penetrate microbial cells and react with intracellular thiols, such as those in cysteine-containing enzymes, leading to disruption of essential metabolic pathways and ultimately cell death.

Key Derivatives and In Vitro Efficacy:

| Derivative Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference(s) |

| 2-Substituted Isothiazolones | Escherichia coli, Staphylococcus aureus | Good antimicrobial activity | [6] |

| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Gram-positive and Gram-negative bacteria | MIC: 4 to 32 µg/mL | [1] |

| 5-{[(1H-benzo[d]imidazol-2ʹ-yl)thio]methyl}-3-aryl isothiazoles | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | [1] |

| Thiazole-bearing hydrazones | Candida albicans, C. krusei, C. parapsilosis | Increased antibacterial and antifungal activity | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antimicrobial efficacy of isothiazole derivatives is the broth microdilution assay.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The isothiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: A Promising Frontier

The isothiazole scaffold has been identified as a valuable pharmacophore for the development of antiviral agents, with activity reported against a range of RNA and DNA viruses.[10][11][12]

Mechanism of Action: The antiviral mechanisms of isothiazole derivatives are diverse. Some compounds have been shown to inhibit viral replication by targeting specific viral enzymes, such as HIV-1 reverse transcriptase and protease.[12] Others, like isothiazolo[4,3-b]pyridines, act as potent and selective inhibitors of cyclin G-associated kinase (GAK), a host cell factor crucial for the replication of several viruses.[1]

Key Derivatives and Antiviral Spectrum:

| Derivative | Target Virus(es) | Reported Activity/Selectivity Index (SI) | Reference(s) |

| Denotivir (Vratizolin) | Herpes simplex virus | Clinically used antiviral drug | [13] |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | SI for Poliovirus 1: 223 | [10][11] |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | SI for Poliovirus 1: 828 | [10][11] |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses, Coxsackie B1, Measles virus | Active against multiple picornaviruses | [10][11] |

Experimental Protocol: Plaque Reduction Assay

To assess the antiviral activity of isothiazole derivatives, a plaque reduction assay is commonly employed.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is seeded in 6-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

-

Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the isothiazole derivative.

-

Incubation: The plates are incubated for a period that allows for the formation of viral plaques (e.g., 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Calculation of IC50: The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated virus control is calculated.

Anticancer Activity: Targeting Malignant Cells

The isothiazole scaffold is increasingly recognized for its potential in cancer therapy, with derivatives exhibiting cytotoxic and antiproliferative activity against various cancer cell lines.[1][14][15]

Mechanism of Action: The anticancer mechanisms of isothiazole derivatives are multifaceted. Some compounds function as histone deacetylase (HDAC) inhibitors, which promote tumor cell death.[1] Others have been identified as inhibitors of key signaling kinases involved in cancer progression, such as Aurora kinase and c-Met kinase.[1] Additionally, some derivatives can induce apoptosis and interfere with cancer cell signaling pathways.[14]

Key Derivatives and Anticancer Targets:

| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Reference(s) |

| 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one | Antiproliferative | Various malignant cell lines | [1] |

| Isothiazolo[3,4-d]pyrimidines | Antiproliferative | PC3, ACHN, HeLa, HL-60, MCF7 | [1] |

| Isothiazole derivatives | c-Met kinase inhibitors | Various cancer cell lines | [1] |

| Isothiazole derivatives | Aurora kinase inhibitors | Various cancer cell lines | [1] |

| Imidazo[4,5-d]isothiazole derivatives | Moderate inhibition of cell growth | L1210 | [4][16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the isothiazole derivative for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC50: The concentration of the compound that reduces cell viability by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory and Other Activities

Beyond their antimicrobial, antiviral, and anticancer properties, isothiazole derivatives have also demonstrated significant anti-inflammatory activity.[3][13] Some derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have shown potent anti-inflammatory effects in preclinical models.[13] Additionally, certain benzo[d]isothiazole 1,1-dioxide derivatives act as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the inflammatory cascade.[17] The isothiazole scaffold has also been explored for its potential in treating cardiovascular diseases and neurological disorders.[1][18]

Conclusion and Future Perspectives

The isothiazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the versatility of this heterocyclic system. Future research in this area will likely focus on the rational design of novel isothiazole-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new therapeutic targets and the use of advanced synthetic methodologies will undoubtedly lead to the development of next-generation isothiazole-containing drugs for a multitude of diseases. The self-validating nature of the described experimental protocols ensures the reliability of screening and characterization of these promising compounds, paving the way for their successful translation into clinical applications.

References

-

Biological activity of the isothiazole derivatives. Postepy Hig Med Dosw. 2003;57(6):617-30. [Link]

-

Isothiazole derivatives as antiviral agents. Antiviral Chemistry and Chemotherapy. 2007;18(5):277-83. [Link]

-

Isothiazole Derivatives as Antiviral Agents. Sci-Hub. [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco. 2001;56(1-2):53-61. [Link]

-

Synthesis of isothiazole derivatives with potential biological activity. Pharmazie. 1992 Jul;47(7):492-5. [Link]

-

Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorg Med Chem Lett. 2014 Jun 15;24(12):2764-7. [Link]

-

Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]

-

Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. 2024. [Link]

-

Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

-

Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorg Med Chem Lett. 2007 Apr 1;17(7):1961-5. [Link]

-

Synthesis and the antimicrobial activity of new isothiazolone derivatives. ResearchGate. [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Arch Biochem Biophys. 2022 Sep 15;727:109335. [Link]

-

Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. MDPI. [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. 2022 Jul 12;27(14):4457. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

-

A review on thiazole based compounds and it's pharmacological activities. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. 2021; 23(1): 1-13. [Link]

-

Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. ResearchGate. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021 Jan 27;26(3):645. [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. Eur J Med Chem. 2013 Aug;66:430-51. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. 2023 Sep; 9(9): e19830. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. [Link]

-

The importance of isothiazoles in medicinal and pharmaceutical sectors. ResearchGate. [Link]

-

Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. 2019 Jul 12;24(14):2568. [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Med Chem. 2024. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. 2023 May 10;8(20):17789-17801. [Link]

-

Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]

-

Selected examples of isothiazoles with pharmacological activity. ResearchGate. [Link]

-

The Indispensable Role of Thiazole Derivatives in Modern Drug Development. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. Bioorg Med Chem. 2023 Mar 15;84:117258. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Isothiazole Derivatives as Antiviral Agents / Antiviral Chemistry and Chemotherapy, 2007 [sci-hub.st]

- 12. researchgate.net [researchgate.net]

- 13. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isothiazole Core: A Technical Guide to its Discovery, Synthesis, and Ascendancy in Drug Development

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has journeyed from a laboratory curiosity to a cornerstone of modern medicinal chemistry and materials science.[1][2] First synthesized in 1956, this unassuming scaffold has demonstrated a remarkable versatility, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals and the functional utility of advanced materials.[1][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of isothiazole compounds. We will explore the causal relationships behind key synthetic strategies, delve into the mechanistic intricacies of their biological activity, and present detailed experimental protocols for the preparation of this vital heterocyclic system.

A Serendipitous Discovery and the Dawn of Isothiazole Chemistry

The history of isothiazole, or 1,2-thiazole, began in 1956.[1][3] Its initial preparation was not a targeted endeavor but rather the result of oxidative degradation studies. The parent isothiazole was first obtained through the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[1][5] While this initial synthesis was of historical significance, its low yield and harsh conditions necessitated the development of more practical and versatile synthetic routes.[1]

The unique arrangement of a sulfur and a nitrogen atom in a 1,2-relationship within the five-membered ring imparts isothiazole with a distinct electronic character and reactivity profile compared to its more common isomer, thiazole.[6][7][8] This has been a driving force in the exploration of its chemistry and has led to the discovery of a wide spectrum of biological activities.[9]

The Synthetic Arsenal: From Classical Approaches to Modern Innovations